molecular formula C10H8N4O4 B6361945 3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole CAS No. 1240566-93-1

3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole

Cat. No.: B6361945
CAS No.: 1240566-93-1
M. Wt: 248.19 g/mol
InChI Key: KFNFOIHQIVOPIT-UHFFFAOYSA-N
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Description

3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole is a compound belonging to the class of nitro-substituted pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole typically involves the nitration of pyrazole derivatives. One common method is the electrophilic nitration of pyrazoles using nitric acid or a mixture of nitric and sulfuric acids . The reaction conditions often require careful control of temperature and concentration to achieve the desired product.

Industrial Production Methods

Industrial production of nitro-substituted pyrazoles may involve large-scale nitration processes using continuous flow reactors. These methods ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. These interactions can modulate cellular pathways and exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-nitro-1-[(3-nitrophenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O4/c15-13(16)9-3-1-2-8(6-9)7-12-5-4-10(11-12)14(17)18/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNFOIHQIVOPIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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